molecular formula C4H6N4O2S B1598336 [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid CAS No. 55862-52-7

[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid

Cat. No. B1598336
CAS RN: 55862-52-7
M. Wt: 174.18 g/mol
InChI Key: SAKPCQKTTXWGQA-UHFFFAOYSA-N
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Description

“[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid” is a chemical compound with a molecular weight of 174.18 . Its IUPAC name is [(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid” is 1S/C4H6N4O2S/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid” is a solid compound with a molecular weight of 174.18 .

Future Directions

The future directions for “[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid” and similar compounds could involve further exploration of their properties and potential applications. For instance, tetrazoles have been studied for their potential use in nitrogen-rich energetic materials .

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKPCQKTTXWGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390075
Record name [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid

CAS RN

55862-52-7
Record name [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Heinze-Krauss, P Angehrn, RL Charnas… - Journal of medicinal …, 1998 - ACS Publications
Bridged monobactams are novel, potent, mechanism-based inhibitors of class C β-lactamases, designed using X-ray crystal structures of the enzymes. They stabilize the acyl−enzyme …
Number of citations: 104 pubs.acs.org

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